N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
634189-16-5 |
|---|---|
Molecular Formula |
C15H8ClF6NO2 |
Molecular Weight |
383.67 g/mol |
IUPAC Name |
N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-3-1-7(14(17,18)19)5-10(11)15(20,21)22/h1-6,24H,(H,23,25) |
InChI Key |
GVJQYFCJRPNYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 5 of the benzamide ring undergoes nucleophilic substitution under specific conditions.
Key Reactions:
-
Amine Substitution: Treatment with primary or secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) yields amine-substituted derivatives.
-
Thiol Substitution: Reaction with thiols in the presence of a base (e.g., K₂CO₃) produces thioether analogs.
Example:
Hydroxyl Group Functionalization
The phenolic hydroxyl group participates in esterification and phosphorylation reactions.
Esterification
Reaction with acyl chlorides or phosphorus-based reagents modifies the hydroxyl group:
-
Phosphorylation: Treatment with diethyl chlorophosphate in anhydrous dichloromethane forms phosphorylated esters, enhancing biological activity .
Conditions:
-
Solvent: Dichloromethane
-
Catalyst: Triethylamine
-
Temperature: 0°C to room temperature
Product Example:
Acylation
The hydroxyl group reacts with acid chlorides (e.g., acetyl chloride) to form esters, though this reactivity is less explored for this compound .
Hydrolysis Reactions
The amide bond and chloro substituent are susceptible to hydrolysis under extreme conditions:
| Reaction Site | Conditions | Products | References |
|---|---|---|---|
| Amide bond | 6M HCl, reflux (12–24 hrs) | 5-Chlorosalicylic acid + amine derivative | |
| Chloro group | NaOH (aq), 100°C | Hydroxy-substituted analog |
Electrophilic Aromatic Substitution
Nitration:
-
Reagents: HNO₃/H₂SO₄ mixture
-
Position: Meta to directing groups (limited yield).
Comparative Reactivity Table
The table below summarizes reaction outcomes for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and structurally related compounds:
| Compound | Reaction Type | Reactivity Notes | References |
|---|---|---|---|
| N-[2-Bromo-4-(trifluoromethyl)phenyl] analog | Nucleophilic substitution | Bromine exhibits higher reactivity than chlorine | |
| 5-Chloro-N-[4-cyano-2-(trifluoromethyl)phenyl] analog | Hydrolysis | Cyano group stabilizes intermediates |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exhibits promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study published in Journal of Medicinal Chemistry highlighted its potential as a selective inhibitor of certain cancer pathways, leading to apoptosis in malignant cells .
Inhibition of Carbonic Anhydrases
The compound has been investigated as a potential inhibitor of carbonic anhydrases, which are enzymes implicated in numerous physiological processes and diseases. A research paper outlined the synthesis and biological evaluation of related compounds, suggesting that modifications in the chemical structure could enhance the inhibitory activity against specific isoforms of carbonic anhydrases .
Fluorinated Materials
Due to the presence of trifluoromethyl groups, this compound can be utilized in the development of fluorinated materials. These materials are known for their unique thermal and chemical stability, making them suitable for high-performance applications such as coatings and electronic components.
Polymer Additives
The compound's properties may also allow it to serve as an additive in polymer formulations to enhance performance characteristics like thermal stability and resistance to degradation. This application is particularly relevant in industries focused on producing durable materials for automotive and aerospace sectors.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 | |
| Carbonic Anhydrase Inhibition | CA IX | 12 |
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested against several cancer cell lines including breast and lung cancers. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.
Case Study 2: Carbonic Anhydrase Inhibition
A series of experiments were conducted to evaluate the inhibitory effects of this compound on carbonic anhydrase IX. The results showed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a therapeutic agent for conditions where carbonic anhydrases play a critical role.
Mechanism of Action
The mechanism of action of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Structural Analogs with Varying Substituent Positions
Key Observations :
- Trifluoromethyl Groups: The 3,5-bis(trifluoromethyl) substitution (as in IMD-0354) enhances potency against proteases (TMPRSS4) and AQP4 compared to mono- or dihalogenated analogs .
- Positional Effects : Moving substituents from 3,5 to 2,4 positions (e.g., 2-Cl, 4-CF₃) shifts activity toward NF-κB inhibition over cytotoxicity .
Functional Analogs with Prodrug Modifications
Table 2: Prodrug Derivatives and Efficacy
Key Observations :
- Prodrug Strategies : AER-271 improves bioavailability of AER-270, demonstrating efficacy in preclinical edema models .
- Niclosamide Scaffold : Derivatives retaining the 5-chloro-2-hydroxybenzamide core but with altered substituents show reduced cytotoxicity compared to IMD-0354 .
Species-Specific Activity Variations
The AQP4 inhibitory activity of IMD-0354/AER-270 varies significantly across species:
Biological Activity
N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide, a compound featuring trifluoromethyl groups and a chloro substituent, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.
Chemical Structure
The compound can be represented by the following structural formula:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. Inhibiting these enzymes can enhance cholinergic signaling, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- NF-κB Pathway Modulation : Similar compounds have shown the ability to modulate the NF-κB signaling pathway, which is involved in inflammatory responses and cancer progression. This pathway's inhibition can lead to decreased expression of pro-inflammatory cytokines .
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
- AChE and BuChE Inhibition : The compound was tested using spectrophotometric methods against AChE from electric eel and BuChE from equine serum. Results indicated that it exhibited significant inhibitory activity, with IC50 values comparable to known inhibitors in the field .
- NF-κB Pathway Inhibition : The compound was assessed for its ability to inhibit the degradation of IκBα in Jurkat cells stimulated with TNFα. It demonstrated potent inhibition, suggesting a role in anti-inflammatory responses .
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, this compound was shown to prevent neuronal apoptosis in models of oxidative stress. This effect was attributed to its ability to modulate reactive oxygen species (ROS) levels and enhance cellular antioxidant defenses.
- Anti-inflammatory Activity : In LPS-stimulated THP-1 cells, the compound reduced the production of pro-inflammatory cytokines such as TNFα and IL-1β, further supporting its potential as an anti-inflammatory agent .
Data Summary
The following table summarizes the key findings from various studies on this compound:
Q & A
Q. What are the primary synthetic pathways for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide?
The compound is typically synthesized via condensation reactions. A general procedure involves heating a mixture of 5-chloro-2-hydroxybenzamide derivatives with substituted aryl amines in ethanol under reflux (4–5 hours), catalyzed by acetic acid. Reaction progress is monitored via TLC, followed by cooling, filtration, and crystallization from ethanol to achieve the final product. Characterization relies on NMR and mass spectrometry (MS) to confirm structural integrity .
Q. How is the molecular structure of this compound validated experimentally?
Structural elucidation employs spectroscopic techniques:
- NMR : Protons on the aromatic rings (e.g., chlorine-substituted positions) and trifluoromethyl groups are identified via distinct chemical shifts. For example, trifluoromethyl groups exhibit characteristic ¹⁹F NMR signals near -60 to -70 ppm.
- MS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzamide backbone .
Advanced Questions
Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the chlorinated benzene ring?
Regioselectivity is influenced by electronic and steric factors. The chlorinated positions (electron-deficient due to Cl and CF₃ groups) favor nucleophilic attack at para or meta sites. Optimizing solvent polarity (e.g., dichloromethane or DMF) and reaction temperature (reflux vs. ambient) enhances selectivity. For example, thionyl chloride in DMF at reflux promotes efficient acylation at specific positions .
Q. How do researchers reconcile contradictory biological activity data (e.g., antitubercular vs. antimicrobial) for this compound?
Discrepancies may arise from assay conditions (e.g., bacterial strain specificity) or structural modifications in derivatives. To validate activity:
- Perform dose-response studies across multiple cell lines or microbial strains.
- Conduct comparative SAR analyses to identify critical substituents (e.g., the role of the trifluoromethyl group in membrane permeability) .
Q. What analytical challenges arise in characterizing trifluoromethyl groups, and how are they addressed?
Trifluoromethyl groups complicate ¹H NMR due to coupling with ¹⁹F nuclei, causing signal splitting. Solutions include:
- Using ¹⁹F NMR to directly observe CF₃ resonances.
- Deuterated solvents (e.g., DMSO-d₆) to minimize interference.
- Combining MS/MS fragmentation to confirm the presence of CF₃ in the molecular backbone .
Q. How are solvent systems optimized for recrystallization to enhance product purity?
Solvent selection (e.g., ethanol, DMF, or ethanol/DMF mixtures) balances solubility and polarity. For example, recrystallization from ethanol yields high-purity crystals by selectively dissolving impurities at elevated temperatures, while DMF is used for highly polar intermediates. Cooling rates and seed crystals further refine crystal morphology .
Q. What computational methods support SAR studies for this compound?
Molecular docking and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., mycobacterial enzymes). These models highlight interactions between the hydroxybenzamide moiety and active-site residues, guiding synthetic modifications to improve potency .
Methodological Considerations
- Reaction Monitoring : TLC with UV visualization or iodine staining tracks intermediate formation.
- Yield Optimization : Catalytic additives (e.g., acetic acid) and inert atmospheres reduce side reactions.
- Data Reproducibility : Detailed reporting of solvent grades, temperature gradients, and instrumentation settings (e.g., NMR pulse sequences) ensures reproducibility across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
